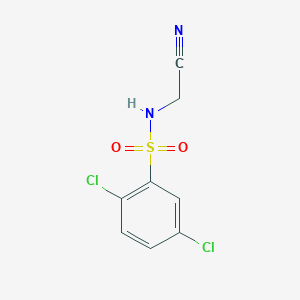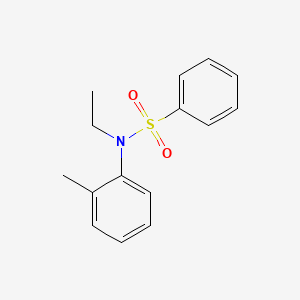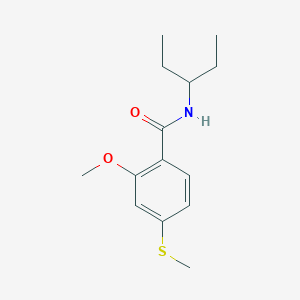
4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with phenylacetic acid derivatives, followed by cyclization and thiolation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid derivative.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one
- 4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-amine
Uniqueness
4-Imino-3-(2-phenylethyl)-3,4-dihydroquinazoline-2-thiol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-amino-3-(2-phenylethyl)quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3S/c17-15-13-8-4-5-9-14(13)18-16(20)19(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11,17H2 |
InChI Key |
KNDOKLFVKDMJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11174635.png)




![3-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11174677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11174678.png)
![1-{7-[(dimethylamino)methyl]-6-hydroxy-2,2,4-trimethylquinolin-1(2H)-yl}ethanone](/img/structure/B11174695.png)
![1-(furan-2-ylcarbonyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11174701.png)
![N-(4-fluorophenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11174702.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11174706.png)


